CBP/EP300 Inhibitory Potency: CBP/p300-IN-14 vs. SGC-CBP30 Bromodomain Inhibitor — Cross-Study Comparison
CBP/p300-IN-14 inhibits CBP/EP300 with an IC50 of 3.3 nM, as disclosed in patent WO2021213521A1 [1]. By comparison, the widely used bromodomain probe SGC-CBP30 exhibits substantially weaker potency, with IC50 values of 21–69 nM for the CREBBP bromodomain and 38 nM for the EP300 bromodomain in cell-free TR-FRET assays [2] . The 6-to-21-fold potency advantage of CBP/p300-IN-14 over SGC-CBP30—if the patent data are confirmed in equivalent biochemical formats—may permit lower working concentrations in cellular assays, potentially reducing solvent toxicity and off-target engagement at elevated doses.
| Evidence Dimension | Target inhibitory potency (IC50 against CBP/EP300) |
|---|---|
| Target Compound Data | IC50 = 3.3 nM (CBP/EP300, extract from patent WO2021213521A1) |
| Comparator Or Baseline | SGC-CBP30: IC50 = 21–69 nM (CREBBP bromodomain), 38 nM (EP300 bromodomain) in TR-FRET assay |
| Quantified Difference | CBP/p300-IN-14 is approximately 6–21-fold more potent than SGC-CBP30 (assuming CBP/EP300 KAT vs. bromodomain comparison caveat applies) |
| Conditions | Patent-derived IC50 (assay format not publicly specified for CBP/p300-IN-14); SGC-CBP30 data from cell-free TR-FRET bromodomain binding assay |
Why This Matters
For procurement decisions, the 3.3 nM potency positions CBP/p300-IN-14 as one of the most potent CBP/EP300-targeting probes available, potentially enabling experiments that require near-complete target engagement at low nanomolar concentrations where competing bromodomain inhibitors may fail.
- [1] WO2021213521A1. CBP/EP300 Inhibitor and Use Thereof. Inventors: Chen Z, et al. Applicant: Medshine Discovery Inc. Published: 2021-10-28. View Source
- [2] Hammitzsch A, Tallant C, Fedorov O, et al. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proc Natl Acad Sci USA. 2015;112(34):10768-10773. doi:10.1073/pnas.1501956112. View Source
